3-Bromobenzo[c]isothiazole
Overview
Description
3-Bromobenzo[c]isothiazole is a heterocyclic compound that features a bromine atom attached to a benzo[c]isothiazole ring.
Mechanism of Action
Target of Action
3-Bromobenzo[c]isothiazole is a derivative of isothiazole, a heterocyclic compound . Isothiazoles have been found to have a wide range of biological activities and can be used as effective new drugs and plant protection chemicals . .
Mode of Action
Isothiazoles, in general, have been found to be synergists of bioactive substances, which can lower the doses of drugs used, especially in cancer chemotherapy . This suggests that this compound may interact with its targets to enhance the efficacy of other bioactive substances.
Biochemical Pathways
Isothiazoles have been found to be involved in a wide range of selective transformations involving the isothiazole heterocycle . This suggests that this compound may also affect various biochemical pathways.
Result of Action
Isothiazoles have been found to have high biological activity , suggesting that this compound may also have significant molecular and cellular effects.
Action Environment
The action of isothiazoles can be influenced by various factors, including the presence of other bioactive substances .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromobenzo[c]isothiazole typically involves the cyclization of appropriate precursors. One common method includes the oxidative cyclization of substituted 3-aminopropenethiones . Another approach involves the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to introduce the bromine atom into the benzo[c]isothiazole ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzo[c]isothiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiols.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are commonly used to introduce various substituents onto the benzo[c]isothiazole ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed:
Substitution Products: Various substituted benzo[c]isothiazoles depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiols and related derivatives.
Scientific Research Applications
3-Bromobenzo[c]isothiazole has a wide range of applications in scientific research:
Comparison with Similar Compounds
Benzo[c]isothiazole: Lacks the bromine atom but shares the core structure.
3-Chlorobenzo[c]isothiazole: Similar structure with a chlorine atom instead of bromine.
3-Iodobenzo[c]isothiazole: Similar structure with an iodine atom instead of bromine.
Uniqueness: 3-Bromobenzo[c]isothiazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets .
Properties
IUPAC Name |
3-bromo-2,1-benzothiazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrNS/c8-7-5-3-1-2-4-6(5)9-10-7/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCFSBJXGDKDEFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(SN=C2C=C1)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrNS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60605878 | |
Record name | 3-Bromo-2,1-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34250-63-0 | |
Record name | 3-Bromo-2,1-benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60605878 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-bromo-2,1-benzothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.